molecular formula C11H16N2O2 B13101755 2-Cyclopropyl-4,6-diethoxypyrimidine

2-Cyclopropyl-4,6-diethoxypyrimidine

Katalognummer: B13101755
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: KLSJYXCKHHMSFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-4,6-diethoxypyrimidine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of cyclopropyl and diethoxy groups at positions 2, 4, and 6, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4,6-diethoxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with diethoxyacetyl chloride, followed by cyclization with a suitable base. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-4,6-diethoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the diethoxy groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate and are conducted in polar solvents.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-4,6-diethoxypyrimidine has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological pathways in plants.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-4,6-diethoxypyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to the disruption of essential biochemical pathways. For instance, in the context of herbicides, it may inhibit key enzymes involved in plant growth, leading to the death of the targeted weeds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Cyclopropyl-4,6-dimethoxypyrimidine
  • 2-Cyclopropyl-4,6-dichloropyrimidine
  • 2-Cyclopropyl-4,6-diaminopyrimidine

Uniqueness

2-Cyclopropyl-4,6-diethoxypyrimidine is unique due to the presence of diethoxy groups, which impart specific chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted applications in various fields.

Eigenschaften

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

2-cyclopropyl-4,6-diethoxypyrimidine

InChI

InChI=1S/C11H16N2O2/c1-3-14-9-7-10(15-4-2)13-11(12-9)8-5-6-8/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

KLSJYXCKHHMSFE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=NC(=N1)C2CC2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.